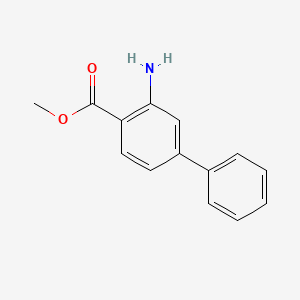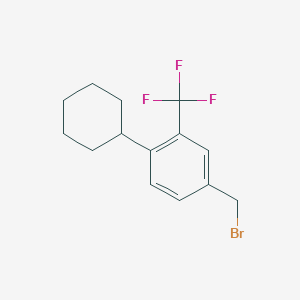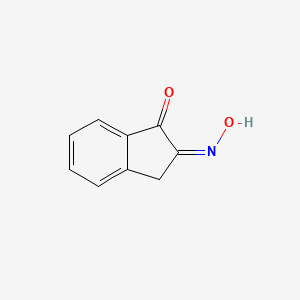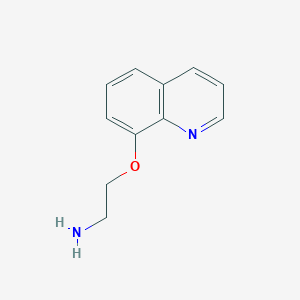
2-Bromo-4-ethenylphenol
Overview
Description
2-Bromo-4-ethenylphenol, also known as 2-Bromo-4-vinylphenol, is a chemical compound with the molecular formula C8H7BrO and a molecular weight of 199.04 . It is commonly used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-ethenylphenol consists of a phenol group with a bromine atom at the 2nd position and an ethenyl group at the 4th position . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
2-Bromo-4-ethenylphenol has a predicted boiling point of 233.8±28.0 °C and a predicted density of 1.531±0.06 g/cm3 . It also has a pKa value of 8.46±0.31, indicating its acidic nature .Scientific Research Applications
Estrogenic Potency Research
2-Bromo-4-ethenylphenol, as part of the polybrominated diphenyl ethers (PBDEs) group, has been studied for its estrogenic potencies. In vitro assays reveal that certain PBDEs, including hydroxylated PBDEs (HO-PBDEs) and brominated bisphenol A compounds, demonstrate estrogenic activities. These compounds, including a potent HO-PBDE analogous to 2-Bromo-4-ethenylphenol, are agonists of estrogen receptors, stimulating ER-mediated induction in vitro. This research suggests a potential in vivo metabolism of PBDEs to more potent pseudoestrogens (Meerts et al., 2001).
Photoreaction Mechanism Studies
Studies on the photoreaction mechanisms of bromophenols, including derivatives similar to 2-Bromo-4-ethenylphenol, have been conducted using low-temperature matrix-isolation infrared spectroscopy. These studies provide insights into the photoproducts formed from bromophenols and are significant for understanding their chemical behaviors under light exposure (Akai et al., 2002).
Molecular Structure Analysis
Research involving the synthesis and characterization of compounds structurally related to 2-Bromo-4-ethenylphenol has been conducted. These studies include spectroscopic, X-ray diffraction, and density functional theory (DFT) approaches to explore the molecular structures and interactions of such compounds. This research is pivotal in understanding the molecular behavior and potential applications of bromophenols (Demircioğlu et al., 2019).
Enzyme Inhibition Properties
Research on novel bromophenols, including derivatives of 2-Bromo-4-ethenylphenol, has explored their inhibitory effects on various enzymes. These studies are essential for developing potential therapeutic agents targeting specific enzymes for the treatment of various diseases (Balaydın et al., 2012).
Environmental and Health Impact Studies
Investigations into the emissions from the combustion of materials containing bromophenols, akin to 2-Bromo-4-ethenylphenol, have been carried out. These studies assess the environmental and health impacts of such compounds, particularly their role in producing estrogenic compounds when released into the environment (Owens et al., 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-ethenylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-2-6-3-4-8(10)7(9)5-6/h2-5,10H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFOTFFQFWERLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



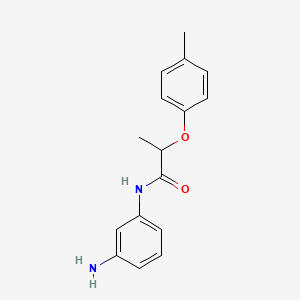

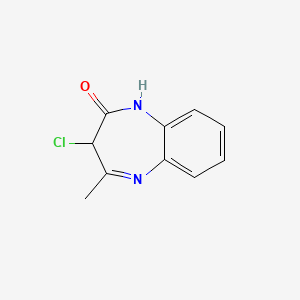
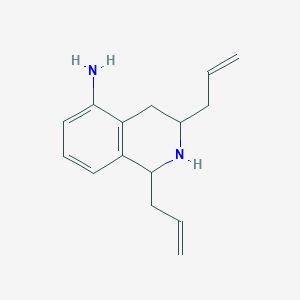
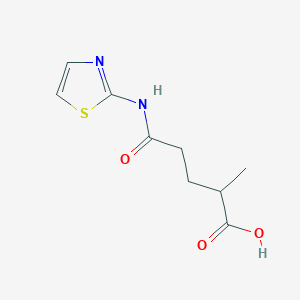
![4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol](/img/structure/B3155419.png)

